molecular formula C16H20ClN5O B2757301 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide CAS No. 1203406-08-9

2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

Cat. No. B2757301
CAS RN: 1203406-08-9
M. Wt: 333.82
InChI Key: BSCBTSUTORLRCI-UHFFFAOYSA-N
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Description

“2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide” is a chemical compound with the molecular formula C16H19ClFN5O. It has an average mass of 351.806 Da and a monoisotopic mass of 351.126221 Da .


Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular formula and mass. It is likely to be a solid at room temperature given its molecular structure . More specific properties such as melting point, boiling point, solubility, and stability would require experimental determination.

Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of substituted benzamide derivatives, including those structurally related to 2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide, have been explored for their potential applications in medicinal chemistry. These compounds are synthesized through reactions involving substituted pyrimidin-2-amine and various benzoyl halides, with their chemical structures confirmed by various spectroscopic methods. Such compounds have been evaluated for their antibacterial and antifungal activities, demonstrating significant potential against various Gram-positive and Gram-negative bacteria as well as fungi (M. Laxmi, G. Ravi, A. Nath, 2019).

Antimicrobial Activity

  • Research on derivatives closely related to the specified chemical structure has shown that these compounds possess considerable antimicrobial activity. For instance, certain derivatives have exhibited pronounced antimicrobial effects against a variety of bacterial strains and fungi, highlighting their potential as lead compounds for the development of new antimicrobial agents (M. H. Bhuiyan et al., 2006).

Neuroleptic Activity

  • Benzamide derivatives have also been studied for their neuroleptic (antipsychotic) activity. Research involving the synthesis of specific benzamide compounds and their evaluation for inhibitory effects on stereotypic behavior in rats has indicated a positive correlation between structure and neuroleptic activity. These findings suggest the potential use of these compounds in the treatment of psychosis with fewer side effects (Iwanami Sumio et al., 1981).

Anticancer and Anti-inflammatory Agents

  • Novel pyrazolopyrimidine derivatives, which share a similar structural framework to the specified chemical, have been synthesized and assessed for their anticancer and anti-5-lipoxygenase activities. These compounds have shown cytotoxic effects against certain cancer cell lines and inhibition of 5-lipoxygenase, an enzyme involved in inflammation, suggesting their dual utility as anticancer and anti-inflammatory agents (A. Rahmouni et al., 2016).

Phototransformation Studies

  • The phototransformation of chlorimuron-ethyl, a compound with a related structure, in aqueous solutions has been studied, providing insights into the environmental fate of such chemicals. The research identifies major photoproducts and their degradation kinetics, important for understanding the environmental impact and degradation pathways of related benzamide derivatives (P. Choudhury, P. Dureja, 1996).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities, such as its anti-inflammatory properties . Additionally

properties

IUPAC Name

2-chloro-N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O/c1-3-18-14-10-15(22-11(2)21-14)19-8-9-20-16(23)12-6-4-5-7-13(12)17/h4-7,10H,3,8-9H2,1-2H3,(H,20,23)(H2,18,19,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSCBTSUTORLRCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)benzamide

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